Methylhydroquinone

概述

描述

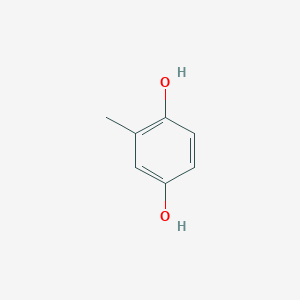

甲基对苯二酚,也称为甲苯对苯二酚,是一种芳香族有机化合物,化学式为 CH₃C₆H₃-1,4-(OH)₂。它是一种对苯二酚的衍生物,在苯环的对位上被一个甲基取代。该化合物为白色结晶固体,以其在科学研究和工业中的多种应用而闻名。

准备方法

甲基对苯二酚可以通过多种方法合成。 一种常见的合成路线涉及使用特定突变体(例如 G103S、G103S/A107G 和 G103S/A107T)氧化邻甲酚 。 另一种方法包括在 100°C 至 300°C 的温度下,使对甲氧基苯酚或对二甲氧基苯与酸催化剂(优选固体酸催化剂)接触 。由于其效率和产量,工业生产方法通常利用这些合成路线。

化学反应分析

甲基对苯二酚会发生多种化学反应,包括:

氧化: 它可以氧化成醌,醌是许多化学过程中重要的中间体。

还原: 它可以还原成对苯二酚,对苯二酚被用于各种应用。

取代: 由于苯环上存在羟基,它可以进行亲电取代反应。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。从这些反应中形成的主要产物取决于使用的具体条件和试剂。

科学研究应用

Chemical Properties and Structure

Methylhydroquinone is characterized by the chemical formula and is classified as a phenolic compound. Its structure includes a methyl group attached to the benzene ring of hydroquinone, enhancing its reactivity and stability. This modification allows it to serve as an effective antioxidant and stabilizer in various applications.

Industrial Applications

1. Stabilizer in Polymers:

this compound is extensively used as a stabilizer in acrylics and unsaturated polyesters. It prevents the formation of peroxides during the storage of these materials, thus prolonging their shelf life and maintaining their quality .

2. Antioxidant for Fats and Oils:

It acts as an antioxidant for fatty esters, linseed oil, and other non-food fats, inhibiting oxidative degradation that can compromise product integrity .

3. Polymerization Inhibitor:

In the polymer industry, it serves as a polymerization inhibitor, preventing unwanted reactions during the storage and transportation of specific monomers . This function is crucial in ensuring the performance of materials used in coatings, adhesives, and sealants.

4. Intermediate in Chemical Synthesis:

this compound is utilized as a reactant in synthesizing various compounds, including:

- Semiflexible thermotropic polyesters.

- Sesquiterpenes like (±)-helibisabonol A.

- Polymeric materials such as poly{hexakis[(methyl)(4-hydroxyphenoxy)]cyclotriphosphazene} .

Medicinal Applications

1. Angiogenesis Inhibition:

this compound has been identified as an angiogenesis inhibitor, showing potential in therapeutic applications for diseases characterized by excessive blood vessel formation, such as certain cancers and ocular disorders .

2. Anti-inflammatory Properties:

The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions where inflammation plays a critical role .

3. Pharmacokinetics:

Research indicates that this compound can be analyzed for pharmacokinetic studies due to its interactions with biological systems . Its ability to form covalent adducts with DNA suggests implications for genetic research and toxicology studies .

Environmental Impact

This compound can be released into the environment through industrial processes. Its presence raises concerns regarding potential ecological effects; thus, understanding its behavior in different environments is crucial for assessing risks associated with its use .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits/Properties |

|---|---|---|

| Industrial | Stabilizer in acrylics | Prevents peroxide formation |

| Antioxidant for fats and oils | Inhibits oxidative degradation | |

| Polymerization inhibitor | Extends shelf life of monomers | |

| Intermediate for chemical synthesis | Enables production of diverse compounds | |

| Medicinal | Angiogenesis inhibitor | Potential treatment for cancer |

| Anti-inflammatory agent | Reduces inflammation | |

| Pharmacokinetic studies | Analyzes interactions with biological systems | |

| Environmental | Industrial release | Requires monitoring for ecological impact |

Case Studies

- Angiogenesis Inhibition Study: A study demonstrated that this compound effectively inhibited angiogenesis in vitro by interfering with the Akt signaling pathway, suggesting its potential use in cancer therapies .

- Oxidative Stress Research: Research indicated that this compound could mitigate oxidative DNA damage caused by environmental toxins like toluene, pointing to its protective role in reproductive health .

- Polymer Stability Testing: Various experiments have shown that incorporating this compound into acrylic formulations significantly enhances stability against thermal and oxidative degradation compared to formulations without it .

作用机制

甲基对苯二酚的作用机制与其发生氧化还原反应的能力有关。它可以作为氧化剂或还原剂,具体取决于条件。 在生物系统中,它可以通过干扰细胞氧化还原过程和诱导氧化应激来抑制细胞的生长 。这使其成为癌症治疗中潜在的治疗应用候选药物。

相似化合物的比较

甲基对苯二酚与其他对苯二酚衍生物类似,例如:

邻苯二酚: 被称为苯-1,2-二醇,它有两个羟基键合在苯环的邻位.

间苯二酚: 被称为苯-1,3-二醇,它有两个羟基键合在苯环的间位.

甲基对苯二酚由于存在一个甲基而具有独特性,该甲基影响其化学反应性和生物活性。与对苯二酚相比,该甲基使其更疏水,影响其溶解度和与生物膜的相互作用。

生物活性

Methylhydroquinone (MHQ) is a derivative of hydroquinone, recognized for its significant biological activities, particularly in antioxidant defense and potential therapeutic applications. This article explores the biological activity of MHQ through various studies, highlighting its antioxidant properties, metabolic pathways, and implications in health and disease.

Antioxidant Properties

MHQ exhibits strong antioxidant activity, which is crucial for combating oxidative stress in biological systems. Several studies have demonstrated its capacity to scavenge free radicals and inhibit lipid peroxidation.

- Radical Scavenging Activity : In assays measuring radical scavenging, MHQ demonstrated effective inhibition of reactive oxygen species (ROS). For instance, in the DPPH assay, MHQ showed an IC50 value of approximately 14.5 μM, indicating potent radical scavenging capabilities comparable to well-known antioxidants like α-tocopherol .

- Lipid Peroxidation Inhibition : MHQ has been shown to inhibit lipid peroxidation in various models. In a study utilizing rat liver microsomes, MHQ exhibited an IC50 value of 2.22 μM for lipid peroxidation inhibition, demonstrating its effectiveness against oxidative damage .

Metabolic Pathways

MHQ is also involved in metabolic processes within microorganisms. It serves as an intermediate in the degradation of fenitrothion by certain bacterial strains such as Burkholderia sp. NF100. The catabolic gene responsible for this degradation pathway has been identified as mhq, highlighting the compound's role in bioremediation .

Case Studies and Research Findings

- Antitumor Activity : Research has indicated that structural modifications of hydroquinone derivatives can enhance their antitumor activity. For example, compounds derived from MHQ exhibited increased cytotoxicity against various cancer cell lines, with IC50 values significantly lower than those of non-modified hydroquinones .

- Toxicity Assessments : Despite its beneficial properties, MHQ's toxicity has been a concern. Studies have shown that hydroquinone derivatives can induce genotoxic effects in mammalian cells, leading to DNA damage and potential carcinogenic outcomes . The toxicity profile emphasizes the need for careful consideration when evaluating the therapeutic use of MHQ.

- Environmental Impact : The environmental toxicity of hydroquinones, including MHQ, has been documented. Hydroquinones are significantly more toxic to aquatic organisms than other phenolic compounds, with acute toxicity values indicating potential risks to aquatic ecosystems .

Summary Table of Biological Activities

属性

IUPAC Name |

2-methylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHDIAIOKMXOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020876 | |

| Record name | Methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid with a slight odor; [Eastman Chemical MSDS] | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-71-6 | |

| Record name | Methylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332W51E0OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methylhydroquinone (2-methylhydroquinone) has the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. []

A: Yes, various studies employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize this compound. [, , , ]

A: Research on this compound often involves its generation and reactivity in specific media, such as acidic solutions or during photooxidation experiments. [, ] Stability under specific conditions is typically addressed within the context of the study.

A: While not a catalyst itself, this compound plays a role in reactions involving enzymes like manganese-dependent peroxidase (MnP). MnP catalyzes the reduction of cytochrome c in the presence of hydrogen peroxide, Mn(II)-tartrate, and this compound, with the reaction relying on the formation of benzosemiquinone from this compound. []

A: Studies comparing hydroquinone and this compound demonstrate the influence of substituents. For example, in the photooxidation of cresols using zinc oxide, both compounds yield different product distributions, indicating the impact of the methyl group on the reaction pathway. [] Additionally, research on all-trans-retinal (RAL) photoreactivity shows varying rate constants for its reaction with hydroquinone, this compound, and other substituted hydroquinones, highlighting the impact of substituent size and electronics on reactivity. [, ]

A: Research suggests that bacterial dioxygenases exhibit varying substrate specificity for hydroquinone and this compound. [, ] This difference implies that even a small structural change like the addition of a methyl group can significantly impact enzyme-substrate interactions.

A: Studies indicate that this compound can induce oxidative DNA damage in vitro, particularly in the presence of copper ions. This damage is linked to potential carcinogenic and reproductive toxicity. [, ] Research in rats suggests that this compound contributes to toluene-induced reproductive toxicity by causing oxidative damage to spermatozoa. []

A: While not as widely studied as other phenolic compounds, research shows that this compound is a byproduct of o-cresol degradation during ozonation, a wastewater treatment process. [] This finding suggests the need to consider its potential presence and impact on the environment.

A: Research often explores the use of modified hydroquinones for different purposes. For example, studies investigate the synthesis and properties of polymers containing this compound alongside other monomers. [, , ] These investigations highlight the ongoing search for materials with tailored properties, potentially serving as alternatives in certain applications.

A: Common techniques used to characterize and quantify this compound include high-performance liquid chromatography (HPLC), gas chromatography (GC), UV-Vis spectroscopy, and electrochemical methods. [, , , ] These tools allow researchers to analyze its presence, concentration, and reactivity in various settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。